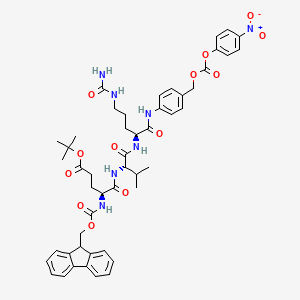

Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[(4-nitrophenoxy)carbonyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H57N7O13/c1-29(2)42(55-44(59)40(24-25-41(57)69-49(3,4)5)54-47(62)66-28-38-36-13-8-6-11-34(36)35-12-7-9-14-37(35)38)45(60)53-39(15-10-26-51-46(50)61)43(58)52-31-18-16-30(17-19-31)27-67-48(63)68-33-22-20-32(21-23-33)56(64)65/h6-9,11-14,16-23,29,38-40,42H,10,15,24-28H2,1-5H3,(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H3,50,51,61)/t39-,40-,42-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVCVTKFTVOYBD-LIHJDWACSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H57N7O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of Fmoc-Glu(Boc)-Val-Cit-PAB-PNP in Advancing Antibody-Drug Conjugate Synthesis

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually being reshaped by the advent of sophisticated bioconjugation technologies. Among these, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine, selectively delivering potent cytotoxic agents to tumor cells while minimizing systemic toxicity. A critical component in the design and efficacy of modern ADCs is the linker molecule, which bridges the antibody to its cytotoxic payload. This technical guide delves into the multifaceted role and application of Fmoc-Glu(Boc)-Val-Cit-PAB-PNP, a protease-cleavable linker that has garnered significant attention for its strategic advantages in ADC synthesis.[][2][3]

Core Components and Their Functions

Fmoc-Glu(Boc)-Val-Cit-PAB-PNP is a meticulously designed chemical entity, with each of its components playing a crucial role in the successful construction and function of an ADC.[][4]

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[] This enzymatic susceptibility allows for the selective cleavage of the linker and subsequent release of the payload within the target cancer cell.[]

-

p-Aminobenzylcarbamate (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the traceless release of the unmodified and fully active cytotoxic drug.

-

p-Nitrophenyl (PNP) Ester: The PNP ester is a highly reactive functional group that facilitates the covalent attachment of the linker to a nucleophilic group on the cytotoxic payload, typically an amine, to form a stable amide bond. Its stability and reactivity make it a superior synthon for bioconjugation.[][2]

-

Glutamic Acid (Glu) Residue: The inclusion of a glutamic acid residue at the P3 position of the peptide linker significantly enhances the in vivo stability of the resulting ADC, particularly in mouse models.[6] It has been demonstrated to reduce premature cleavage by mouse carboxylesterase Ces1c, leading to a longer ADC half-life and improved therapeutic efficacy.[6]

-

Fmoc and Boc Protecting Groups: The Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) groups are temporary protecting groups for the amine functionalities of the glutamic acid residue. These protecting groups are essential during the synthesis of the drug-linker conjugate, preventing unwanted side reactions and are removed in subsequent steps to allow for conjugation to the antibody.[][3]

Mechanism of Action: A Targeted Release Cascade

The therapeutic efficacy of an ADC constructed with the Fmoc-Glu(Boc)-Val-Cit-PAB-PNP linker hinges on a precisely orchestrated sequence of events initiated upon reaching the target tumor cell.

Quantitative Data on Linker Performance

The selection of a linker in ADC development is a data-driven process. The following tables summarize key quantitative parameters related to the performance of Val-Cit and related dipeptide linkers.

Table 1: Comparative Enzymatic Cleavage Rates of Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Val-Cit | Baseline | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala | ~50% of Val-Cit | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys | ~30-fold faster than Val-Cit | 18.5 | 1.6 | 8.65 x 10⁴ |

| Data compiled from multiple sources. Note: Absolute values can vary based on experimental conditions.[7][8][9] |

Table 2: In Vivo Stability of ADCs with Different Linkers in Mouse Models

| Linker | ADC Half-life in Mouse Plasma |

| Val-Cit | ~2 days |

| Glu-Val-Cit (EVCit) | ~12 days |

| Data demonstrates the significant improvement in stability with the inclusion of a glutamic acid residue.[6] |

Experimental Protocols

A comprehensive understanding of the methodologies employed in the synthesis and evaluation of ADCs is paramount for researchers in the field. The following sections provide detailed protocols for key experimental procedures.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol outlines the general steps for conjugating Fmoc-Glu(Boc)-Val-Cit-PAB-PNP to a payload containing a primary or secondary amine, such as Monomethyl Auristatin E (MMAE).

Materials:

-

Fmoc-Glu(Boc)-Val-Cit-PAB-PNP

-

Cytotoxic payload with an amine group (e.g., MMAE)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolve Fmoc-Glu(Boc)-Val-Cit-PAB-PNP (1.2 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by HPLC.

-

Upon completion, dilute the reaction mixture with a suitable solvent and purify the drug-linker conjugate by reverse-phase HPLC.

-

Lyophilize the purified fractions to obtain the solid drug-linker conjugate.

Protocol 2: Conjugation of the Drug-Linker to an Antibody

This protocol describes the conjugation of the purified drug-linker to a monoclonal antibody, typically targeting cysteine or lysine (B10760008) residues. The following protocol is a representative example for cysteine conjugation.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

-

Drug-linker conjugate with a maleimide (B117702) group (requires modification of the drug-linker from Protocol 1 to introduce a maleimide handle)

-

Phosphate-buffered saline (PBS)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Reduction: Incubate the mAb with a 10-fold molar excess of TCEP in PBS at 37°C for 1-2 hours to reduce interchain disulfide bonds.

-

Drug-Linker Conjugation: Add the maleimide-activated drug-linker conjugate (typically 5-10 fold molar excess over the antibody) to the reduced antibody solution.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other reagents using an SEC column equilibrated with PBS.

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 3: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay is used to evaluate the enzymatic release of the payload from the ADC.

Materials:

-

Purified ADC

-

Recombinant human Cathepsin B

-

Assay buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5

-

Quenching solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

-

HPLC system with a C18 column

Procedure:

-

Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.

-

Add the ADC to the activated enzyme solution to initiate the cleavage reaction. A typical final concentration is 10 µM for the ADC and 100 nM for the enzyme.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the reaction by adding 3 volumes of the quenching solution.

-

Analyze the samples by reverse-phase HPLC to quantify the amount of released payload over time.

Conclusion

The Fmoc-Glu(Boc)-Val-Cit-PAB-PNP linker represents a sophisticated and highly adaptable tool in the arsenal (B13267) of ADC development. Its modular design, incorporating a protease-cleavable dipeptide, a self-immolative spacer, and stabilizing elements, allows for the creation of ADCs with enhanced stability and potent, targeted cytotoxic activity. A thorough understanding of its chemical properties, mechanism of action, and the associated experimental methodologies is crucial for researchers and drug developers striving to engineer the next generation of life-saving cancer therapeutics. The detailed protocols and quantitative data presented in this guide aim to provide a solid foundation for the successful application of this pivotal linker technology.

References

Introduction: The Critical Role of Linker Technology in Antibody-Drug Conjugates

An In-depth Technical Guide on the Core Role of the PABC Self-Immolative Spacer in Drug Release

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1] An ADC's architecture consists of three core components: a monoclonal antibody for precise targeting of tumor-associated antigens, a potent cytotoxic payload, and a chemical linker that connects them. The linker is a critical determinant of the ADC's success, governing its stability in circulation and the mechanism of payload release at the target site.[]

Among the most pivotal innovations in linker technology is the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer. This guide provides a comprehensive technical overview of the PABC spacer, detailing its mechanism of action, performance kinetics, and the experimental protocols used for its evaluation.

The PABC Self-Immolative Spacer: Mechanism of Action

The primary function of the PABC spacer is to serve as a stable bridge between the drug and the antibody, engineered for conditional and rapid disassembly once a specific biological trigger is activated within the target cell.[3] This "self-immolative" process is not a slow degradation but a rapid, irreversible electronic cascade.[4]

The drug release mechanism is a two-step process:

-

Enzymatic Trigger Activation : The process is initiated by the cleavage of a promoiety attached to the PABC spacer. In the most common configuration, this is a dipeptide sequence, such as valine-citrulline (Val-Cit), which is specifically recognized and cleaved by lysosomal proteases like Cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[1][5][]

-

Self-Immolation via 1,6-Elimination : The enzymatic cleavage unmasks the aniline (B41778) amino group of the p-aminobenzyl moiety. This triggers a spontaneous 1,6-electronic elimination cascade. The process results in the formation of an azaquinone methide intermediate, the release of carbon dioxide, and, crucially, the liberation of the cytotoxic drug in its original, unmodified, and fully active form.[4][7]

References

An In-Depth Technical Guide to Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP: A Key Linker in Advanced Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP, a critical component in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This document details its mechanism of action, physicochemical properties, and the broader context of its use in the field of bioconjugation.

Introduction

This compound is a sophisticated, cleavable linker designed for the covalent attachment of therapeutic agents to targeting moieties, most notably monoclonal antibodies. Its multi-component structure is meticulously engineered to ensure stability in systemic circulation while enabling specific, enzymatic release of the payload within the target cell's lysosomal compartment. The strategic inclusion of protecting groups (Fmoc and Boc) allows for controlled, sequential synthesis of complex drug-linker constructs.

Chemical Structure and Properties

The chemical structure of this compound is comprised of several key functional units: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glutamic acid residue with a tert-butyloxycarbonyl (Boc) protected side chain, a valine-citrulline (Val-Cit) dipeptide, a p-aminobenzyl alcohol (PAB) spacer, and a p-nitrophenyl (PNP) activated carbonate.

Chemical Structure:

A schematic representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and reactivity during the conjugation process.

| Property | Value | Reference |

| Molecular Formula | C₄₉H₅₇N₇O₁₃ | [][2] |

| Molecular Weight | 952.02 g/mol | [] |

| Appearance | Off-white to light yellow solid | [3] |

| Purity | Typically >95% or >96% | [][2] |

| Solubility | Soluble in DMSO | [3] |

| Storage Conditions | -20°C, protected from light and moisture | [][4] |

Mechanism of Action in Antibody-Drug Conjugates

The primary application of this compound is as a cleavable linker in ADCs. The linker's design ensures that the cytotoxic payload remains attached to the antibody while in circulation, minimizing off-target toxicity. Upon binding of the ADC to its target antigen on a cancer cell and subsequent internalization, the ADC is trafficked to the lysosome.

Inside the lysosome, the Val-Cit dipeptide is recognized and cleaved by the lysosomal protease, cathepsin B, which is often upregulated in tumor cells.[4][] This enzymatic cleavage initiates a self-immolative cascade of the PAB spacer, leading to the release of the active drug.

References

An In-depth Technical Guide to Protease-Cleavable Linkers in Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted therapies has revolutionized the landscape of cancer treatment, offering the promise of potent anti-tumor activity with minimized systemic toxicity. At the heart of many of these innovative therapeutics, particularly antibody-drug conjugates (ADCs), lies the linker—a critical component that connects a targeting moiety, such as a monoclonal antibody, to a cytotoxic payload.[1] An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release, yet capable of efficiently liberating the payload at the tumor site.[2] Protease-cleavable linkers have emerged as a highly effective strategy to achieve this controlled release, leveraging the aberrant protease activity often found in the tumor microenvironment and within cancer cells.[3] This in-depth technical guide provides a comprehensive overview of protease-cleavable linkers, detailing their mechanism of action, key characteristics, and the experimental protocols essential for their evaluation.

Mechanism of Action of Protease-Cleavable Linkers

Protease-cleavable linkers are designed to be substrates for specific proteases that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[4] This enzymatic cleavage is the trigger for the release of the cytotoxic payload. The general mechanism can be broken down into several key steps:

-

Targeting and Internalization: The targeted therapy, such as an ADC, circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell.[] For many ADCs, this binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[6]

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, a cellular organelle characterized by a low pH and a high concentration of degradative enzymes, including proteases.[]

-

Proteolytic Cleavage: Within the lysosome, proteases such as cathepsins recognize and cleave a specific peptide sequence within the linker.[3] A widely used and well-studied example is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by Cathepsin B.[1]

-

Payload Release: The cleavage of the peptide sequence often triggers a self-immolative cascade in a spacer moiety, such as p-aminobenzyl carbamate (B1207046) (PABC), leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[7]

-

Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by inhibiting microtubule polymerization (e.g., monomethyl auristatin E - MMAE) or by inducing DNA damage (e.g., topoisomerase inhibitors), ultimately leading to apoptosis.[][8]

Some protease-cleavable linkers are also designed to be cleaved by extracellular proteases, such as matrix metalloproteinases (MMPs), which are often upregulated in the tumor microenvironment.[2] This extracellular release mechanism can contribute to a "bystander effect," where the released, membrane-permeable payload can diffuse into and kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[9][10]

Types of Protease-Cleavable Linkers and Their Corresponding Proteases

A variety of peptide sequences have been explored for their utility as protease-cleavable linkers. The choice of linker is dictated by the target protease and the desired release characteristics.

| Linker Peptide Sequence | Primary Cleaving Protease(s) | Key Characteristics |

| Valine-Citrulline (Val-Cit) | Cathepsin B, L, S, K[11] | The "gold standard" in ADC development; exhibits good plasma stability and efficient lysosomal cleavage.[3] |

| Valine-Alanine (Val-Ala) | Cathepsin B[7] | Shows similar efficacy to Val-Cit with potentially improved hydrophilicity and stability in some contexts.[12] |

| Phenylalanine-Lysine (Phe-Lys) | Cathepsin B | Another dipeptide linker option for lysosomal cleavage. |

| Glycine-Glycine-Phenylalanine-Glycine (GGFG) | Cathepsin B | A tetrapeptide linker used in some successful ADCs.[13] |

| Glycine-Proline-Leucine-Glycine (GPLG) | Matrix Metalloproteinases (MMPs) such as MMP-2 and MMP-9[14] | Designed for cleavage in the extracellular tumor microenvironment. |

| Alanine-Alanine-Asparagine (Ala-Ala-Asn) | Legumain | Legumain is another lysosomal protease overexpressed in some tumors, offering an alternative cleavage strategy.[8] |

Quantitative Data on Protease-Cleavable Linkers

The performance of a protease-cleavable linker is quantitatively assessed through various parameters, including cleavage kinetics, plasma stability, and in vitro cytotoxicity.

Table 1: Comparative Cleavage Kinetics of Dipeptide Linkers

| Linker Substrate | Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| Val-Cit-PABC-Payload | Cathepsin B | ~10-50 | ~5-20 | ~1-5 x 10⁵ |

| Val-Ala-PABC-Payload | Cathepsin B | ~20-100 | ~2-10 | ~0.5-2 x 10⁵ |

| Phe-Lys-PABC-Payload | Cathepsin B | ~5-30 | ~10-30 | ~2-6 x 10⁵ |

Note: The kinetic parameters can vary depending on the specific payload and experimental conditions. The values presented are representative ranges based on published literature.

Table 2: Plasma Stability of a Val-Cit Linker-Containing ADC

| Species | Incubation Time (hours) | Percent Intact ADC Remaining |

| Human | 0 | 100% |

| 24 | >95% | |

| 72 | >90% | |

| 168 | >85% | |

| Mouse | 0 | 100% |

| 24 | ~70-80% | |

| 72 | ~40-50% | |

| 168 | <20% |

Note: Val-Cit linkers are known to be less stable in mouse plasma compared to human plasma due to the activity of mouse carboxylesterase 1C.[15][16] This is a critical consideration for preclinical in vivo studies.

Table 3: In Vitro Cytotoxicity (IC₅₀ Values) of an MMAE-Containing ADC

| Cell Line | Target Antigen Expression | IC₅₀ (ng/mL) |

| SK-BR-3 (Breast Cancer) | High | 5-15 |

| BT-474 (Breast Cancer) | High | 10-30 |

| MDA-MB-468 (Breast Cancer) | Low/Negative | >1000 |

| NCI-N87 (Gastric Cancer) | High | 8-25 |

Note: IC₅₀ values are highly dependent on the target antigen expression levels, the specific antibody, the payload, and the cell line.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The cytotoxic payloads released from protease-cleavable linkers induce cell death through various signaling pathways. Two common examples are:

-

MMAE (a microtubule inhibitor): MMAE disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase.[8] This prolonged mitotic arrest activates the intrinsic apoptotic pathway, involving the Bcl-2 family of proteins and the subsequent activation of caspases.[17]

-

Topoisomerase I Inhibitors: These payloads trap the topoisomerase I-DNA cleavage complex, leading to DNA single- and double-strand breaks.[18] This DNA damage activates the DNA damage response (DDR) pathway, which can trigger cell cycle arrest and apoptosis if the damage is irreparable.[19]

Caption: Signaling Pathway of Apoptosis Induced by MMAE.

Caption: DNA Damage Response Pathway Activated by Topoisomerase I Inhibitors.

Experimental Workflows

The evaluation of a novel protease-cleavable linker follows a systematic experimental workflow to characterize its stability, cleavage, and efficacy.

Caption: Experimental Workflow for Protease-Cleavable Linker Evaluation.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation of protease-cleavable linkers.

Protease Cleavage Assay (Fluorogenic Substrate Method)

Objective: To determine the kinetics of linker cleavage by a specific protease.

Materials:

-

Fluorogenic peptide substrate (e.g., Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin)

-

Recombinant human protease (e.g., Cathepsin B)

-

Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5 for Cathepsin B)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare a serial dilution of the substrate in assay buffer.

-

Activate the protease according to the manufacturer's instructions.

-

Add the activated protease solution to the wells of the microplate.

-

Initiate the reaction by adding the substrate dilutions to the wells.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[20]

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Determine the Michaelis-Menten constants (KM and Vmax) by plotting V₀ against substrate concentration and fitting the data to the Michaelis-Menten equation. kcat can then be calculated from Vmax.

ADC Plasma Stability Assay (LC-MS/MS Method)

Objective: To assess the stability of the ADC linker in plasma.[9]

Materials:

-

Antibody-drug conjugate (ADC)

-

Human and mouse plasma

-

Phosphate-buffered saline (PBS)

-

LC-MS/MS system

Procedure:

-

Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.[21]

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).[21]

-

Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

-

Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and free payload over time.[22][23]

-

Plot the percentage of intact ADC remaining over time to determine the stability of the linker.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC in killing cancer cells.[24][25]

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody control

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[26]

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[26]

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and a vehicle control.

-

Incubate for a period that allows for cell killing (e.g., 72-120 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[27]

-

Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[27]

-

Read the absorbance at 570 nm using a microplate reader.[26]

-

Calculate the percentage of cell viability relative to the vehicle control and plot against ADC concentration.

-

Determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) from the dose-response curve.

ADC Internalization Assay (Flow Cytometry)

Objective: To quantify the internalization of the ADC by target cells.[6]

Materials:

-

Fluorescently labeled ADC

-

Target cells

-

Flow cytometer

Procedure:

-

Incubate target cells with the fluorescently labeled ADC at 4°C to allow for surface binding without internalization.

-

Wash the cells to remove unbound ADC.

-

Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 2, 6, 24 hours).[7]

-

At each time point, stop internalization by placing the cells on ice.

-

Quench the fluorescence of the surface-bound ADC using a quenching agent (e.g., trypan blue or an anti-fluorophore antibody).

-

Analyze the cells by flow cytometry to measure the internalized fluorescence signal.[28]

-

Quantify the increase in mean fluorescence intensity over time to determine the rate and extent of internalization.

Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.[24]

Materials:

-

Antigen-positive (Ag+) cells

-

Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)[24]

-

ADC

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Co-culture the Ag+ and GFP-expressing Ag- cells at a defined ratio in a 96-well plate. As a control, culture the GFP-Ag- cells alone.[29]

-

Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADC.

-

Incubate for 72-120 hours.[29]

-

Measure the GFP fluorescence intensity to specifically quantify the viability of the Ag- cell population.[29]

-

A decrease in the viability of the GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[29]

Conclusion

Protease-cleavable linkers are a cornerstone of modern targeted therapy, enabling the selective release of potent cytotoxic agents in the tumor microenvironment. A thorough understanding of their mechanism of action, coupled with rigorous quantitative evaluation using standardized experimental protocols, is paramount for the successful development of next-generation cancer therapeutics with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to design and validate novel protease-cleavable linker strategies, ultimately advancing the fight against cancer.

References

- 1. ovid.com [ovid.com]

- 2. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 11. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 26. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 27. benchchem.com [benchchem.com]

- 28. news-medical.net [news-medical.net]

- 29. benchchem.com [benchchem.com]

Fmoc and Boc protecting groups in peptide synthesis

An In-depth Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Principles: A Tale of Two Chemistries

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains.[1] The success of SPPS hinges on the use of protecting groups to temporarily block reactive functionalities and prevent unwanted side reactions.[2] Two strategies have dominated the landscape of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies. The fundamental difference between them lies in the chemical nature of the α-amino protecting group and the conditions required for its removal during the iterative process of peptide chain elongation.[3]

Boc Chemistry: As the pioneering strategy in SPPS, Boc chemistry utilizes the acid-labile Boc group for Nα-protection.[1] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and are removed during the final cleavage of the peptide from the resin using a strong acid like hydrofluoric acid (HF).[1]

Fmoc Chemistry: The Fmoc strategy employs a base-labile Fmoc protecting group for the Nα-amino group.[3] This group is readily cleaved by a secondary amine, most commonly piperidine (B6355638).[3] The side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.[3] This orthogonality in deprotection conditions is a key advantage of the Fmoc strategy.[3]

Comparative Overview

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |

| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[] | Acid-labile (e.g., 25-50% TFA in DCM)[3] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[5] | Strong acid-labile (e.g., Bzl)[6] |

| Final Cleavage | Strong acid (e.g., TFA)[7] | Strong acid (e.g., HF, TFMSA)[8] |

| Orthogonality | Fully orthogonal[9] | Quasi-orthogonal[6] |

| Typical Coupling Yield | >99%[5] | High, but can be sequence-dependent |

| Automation Friendliness | High | Moderate |

| Cost of Amino Acid Derivatives | Generally higher | Generally lower |

Quantitative Comparison of Reaction Conditions

| Parameter | Fmoc Strategy | Boc Strategy |

| Deprotection Reagent | 20-50% piperidine in DMF[5] | 25-50% TFA in DCM[3] |

| Deprotection Time | 5-30 minutes (typically 2 x 5-15 min)[7][] | 30 minutes[3] |

| Coupling Reagents | HBTU, HATU, HCTU, DIC/HOBt[][11] | DCC/HOBt, HBTU, HATU[11] |

| Coupling Time | 30-120 minutes[][12] | 2-4 hours[3] |

| Final Cleavage Reagent | 95% TFA with scavengers[7] | HF or TFMSA with scavengers[8] |

| Final Cleavage Time | 1-3 hours[] | 1-2 hours |

Chemical Mechanisms and Workflows

Fmoc Protection Strategy

The Fmoc group is removed via a base-catalyzed β-elimination reaction.[5] A secondary amine, such as piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid intermediate, which rapidly decarboxylates to release the free amine.[5]

Caption: Mechanism of Fmoc deprotection by piperidine.

The overall workflow of Fmoc-based SPPS involves iterative cycles of deprotection, washing, coupling, and washing.

Caption: Workflow of Fmoc-based solid-phase peptide synthesis.

Boc Protection Strategy

The Boc group is removed under acidic conditions.[] Protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid like TFA facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and decomposes to release the free amine and carbon dioxide.[3]

Caption: Mechanism of Boc deprotection by TFA.

The workflow for Boc-based SPPS includes an additional neutralization step after deprotection to free the amine for the subsequent coupling reaction.

Caption: Workflow of Boc-based solid-phase peptide synthesis.

Experimental Protocols

The following are generalized protocols and may require optimization for specific peptide sequences.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol is based on standard, widely used procedures.[][13]

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 1 hour.[12] Wash the resin with DMF (3 x 15 mL).[]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes, followed by a second treatment for 15 minutes.[] Wash the resin with DMF (5 x 15 mL).[]

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 eq.), HCTU (3 eq.), and DIEA (6 eq.) in DMF (10 mL).[]

-

Add the activation mixture to the resin and agitate for 1 hour.[]

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF (3 x 15 mL).[]

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

Wash the resin with methanol (B129727) (3 x 15 mL) and dry under vacuum.[]

-

Treat the resin with a cleavage cocktail of TFA:triisopropylsilane (TIS):water (95:2.5:2.5) for 2 hours.[]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide with cold diethyl ether, wash, and dry.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines a typical manual synthesis on a Merrifield or PAM resin.[3]

-

Resin Swelling: Swell the appropriate resin in dichloromethane (B109758) (DCM) for 1-2 hours.[3]

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt) in a solvent like DCM or DMF. Allow the reaction to proceed for 2-4 hours.[3] Wash the resin thoroughly with DCM and methanol.[3]

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.[3] Wash the resin with DCM.[3]

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.[9] Wash the resin with DCM.[9]

-

Coupling of Subsequent Amino Acids:

-

Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.[3]

-

Add the activation mixture to the resin and agitate for 2 hours.[]

-

Monitor the coupling completion.

-

Wash the resin with DMF and DCM.[]

-

-

Repeat: Repeat steps 3 to 5 for each amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

Treat the resin with liquid HF or TFMSA in the presence of scavengers (e.g., anisole, thioanisole).

-

Precipitate the crude peptide with cold diethyl ether, wash, and dry.

-

-

Purification: Purify the crude peptide by RP-HPLC.

Side Reactions

Both Fmoc and Boc strategies are susceptible to side reactions that can impact the yield and purity of the final peptide.

Common Side Reactions in Fmoc SPPS

-

Diketopiperazine Formation: Particularly prevalent at the dipeptide stage, especially with Proline as one of the first two residues.[7]

-

Aspartimide Formation: Can occur under the basic conditions of Fmoc deprotection, leading to a mixture of α- and β-peptides.[7]

-

Racemization: Can be a concern for certain amino acids, such as histidine and cysteine, although modern coupling reagents minimize this risk.[11]

-

3-(1-Piperidinyl)alanine Formation: A side reaction that can occur with C-terminal cysteine.[7]

Common Side Reactions in Boc SPPS

-

t-Butylation: The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues like Trp, Met, and Cys.[9]

-

Aspartimide Formation: Can also occur under the acidic conditions of Boc deprotection.

-

Pyroglutamate Formation: N-terminal glutamine can cyclize under acidic conditions.

-

Incomplete Deprotection/Cleavage: The harsh acidic conditions required for final cleavage may not be suitable for all peptides.

Conclusion

The choice between Fmoc and Boc solid-phase peptide synthesis is a critical decision that depends on the specific peptide sequence, the desired scale of synthesis, and the available laboratory infrastructure. The Fmoc strategy has become the more widely adopted method due to its milder deprotection conditions, true orthogonality, and amenability to automation.[3] However, the Boc strategy remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[3] A thorough understanding of the chemistry, advantages, and potential pitfalls of each strategy is essential for the successful synthesis of high-purity peptides for research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

- 13. chempep.com [chempep.com]

An In-depth Technical Guide to Linkers for Cytotoxic Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the safety and efficacy of an ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet facilitate efficient payload release at the tumor site. This guide provides a comprehensive overview of the core principles of linker technology, including detailed experimental protocols and quantitative data to aid in the rational design and evaluation of ADCs.

Classification of Linkers

Linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their mechanism of drug release.

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. This targeted release mechanism can enhance the therapeutic window of the ADC.

-

Hydrazone Linkers: These are acid-labile linkers that hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0). However, they can exhibit instability in circulation, leading to premature drug release.[1][2]

-

Disulfide Linkers: These linkers are cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which are found at significantly higher levels inside cells compared to the bloodstream. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.

-

Peptide Linkers: These linkers are cleaved by specific proteases, such as cathepsins, which are often overexpressed in the lysosomal compartment of tumor cells. The valine-citrulline (Val-Cit) dipeptide is a commonly used protease-sensitive linker.[1]

-

β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment and also found in the tumor microenvironment.[1]

Non-Cleavable Linkers

Non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, which remains attached to the linker and an amino acid residue from the antibody. These linkers generally exhibit higher plasma stability compared to cleavable linkers, which can lead to a wider therapeutic window and reduced off-target toxicity.[3] Thioether linkers are a common type of non-cleavable linker.

Quantitative Data on Linker Performance

The selection of a linker has a profound impact on the pharmacokinetic profile, efficacy, and toxicity of an ADC. The following tables summarize key quantitative data for different linker types.

Table 1: In Vitro Plasma Stability of Different ADC Linkers

| Linker Type | Specific Linker Example | Antibody-Payload | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |

| Hydrazone | N/A | Trastuzumab-DM1 | Human | 1 | ~50% | [1] |

| Disulfide | SPDB | Trastuzumab-DM4 | Rat | 7 | ~60% | [1] |

| Peptide | Val-Cit-PABC | Trastuzumab-MMAE | Rat | 7 | >95% | [4] |

| β-Glucuronide | Gluc-PABC | Trastuzumab-MMAE | Mouse | 7 | >90% | [1] |

| Non-cleavable | SMCC | Trastuzumab-DM1 | Human | 21 | >90% | [3] |

Table 2: In Vivo Half-life of ADCs with Different Linkers

| Linker Type | ADC Name | Payload | Linker | Half-life (days) | Species | Reference |

| Hydrazone | Gemtuzumab ozogamicin | Calicheamicin | Hydrazone | ~2-3 | Human | [2] |

| Peptide | Brentuximab vedotin | MMAE | Val-Cit | 3.4 | Human | [2] |

| Non-cleavable | Trastuzumab emtansine | DM1 | SMCC | 4 | Human | [3] |

| Peptide | Polatuzumab vedotin | MMAE | Val-Cit | 12 | Human | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of ADCs.

Synthesis of a Maleimide-Val-Cit-PABC-MMAE Linker-Payload

This protocol describes the synthesis of a commonly used cleavable linker-payload construct.

Step 1: Synthesis of the Maleimide-Linker Intermediate

-

Protection of the Diacid Linker: Dissolve di-tert-butyl 3,3'-iminodipropionate in a suitable solvent.

-

Deprotection: Dissolve the protected maleimide-linker intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours.[5]

-

Mono-activation of the Diacid Linker: Dissolve the deprotected diacid linker in anhydrous Tetrahydrofuran (THF) and cool to 0°C. Add N-Hydroxysuccinimide (NHS) and Dicyclohexylcarbodiimide (DCC). Stir for 1 hour at 0°C and then 4-6 hours at room temperature.[5]

Step 2: Conjugation of the Linker to the Payload (MMAE)

-

Dissolve Monomethyl Auristatin E (MMAE) in anhydrous Dimethylformamide (DMF).

-

Add the mono-activated maleimide (B117702) linker solution to the MMAE solution.

-

Add Diisopropylethylamine (DIPEA) and stir at room temperature for 12-18 hours.[5]

-

Purify the linker-payload conjugate using column chromatography.

Antibody-Drug Conjugation

This protocol outlines the conjugation of a linker-payload to a monoclonal antibody via reduced cysteine residues.

-

Antibody Preparation: Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. The buffer should be free of amines or ammonium (B1175870) salts.[6]

-

Reduction of Interchain Disulfides: Add a solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution and incubate for 30 minutes at room temperature.

-

Conjugation Reaction: Add the maleimide-linker-payload dissolved in an organic co-solvent (e.g., DMSO) to the reduced antibody solution. The final concentration of the organic co-solvent should be below 10% (v/v). Incubate for 1-2 hours at room temperature.[5]

-

Quenching: Add an excess of N-acetylcysteine to quench the reaction.[5]

-

Purification: Purify the ADC using a desalting column or tangential flow filtration to remove unreacted drug-linker and other small molecules.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine cell viability after ADC treatment.[7]

-

Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and an unconjugated antibody control. Add the solutions to the cells and incubate for 72-120 hours.[8]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully aspirate the medium and add a solubilization solution (e.g., DMSO) to each well.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[8]

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma.

-

Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse, rat) at 37°C. Collect samples at various time points.[9]

-

Sample Processing:

-

Analysis:

In Vivo Pharmacokinetic Analysis

This protocol outlines a typical pharmacokinetic study in a murine model.

-

Animal Model: Use tumor-bearing mice (e.g., with xenograft tumors).[11]

-

ADC Administration: Administer a single intravenous (IV) dose of the ADC.[11]

-

Blood Collection: Collect blood samples at predetermined time points post-dose. Process the blood to obtain plasma.[11]

-

Bioanalysis: Quantify the concentrations of total antibody, conjugated antibody (ADC), and free payload in the plasma samples using methods such as ELISA or LC-MS/MS.[12]

-

Data Analysis: Determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[12]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and communicating research. The following diagrams were created using Graphviz (DOT language).

Signaling Pathway of Auristatin-Based ADCs

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that inhibits cell division by blocking the polymerization of tubulin.[13]

Caption: Mechanism of action for an auristatin-based ADC.

Experimental Workflow for ADC Development and Evaluation

This workflow outlines the key stages in the preclinical development of an ADC.

Caption: A generalized workflow for the preclinical development of an ADC.

Conclusion

The linker is a critical determinant of the therapeutic index of an ADC. A thorough understanding of linker chemistry, stability, and drug release mechanisms is essential for the design of safe and effective ADC therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted drug delivery. Continued innovation in linker technology will undoubtedly lead to the development of next-generation ADCs with improved clinical outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 5. benchchem.com [benchchem.com]

- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: HPLC-Based Method for Monitoring ADC Payload Release

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and payload is a critical component, designed to be stable in circulation but to release the payload under specific conditions within the target cell. Monitoring the kinetics of payload release is crucial for evaluating the stability, efficacy, and potential off-target toxicity of an ADC. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful analytical technique for quantifying the amount of payload released over time in various in vitro models.

These application notes provide detailed protocols for conducting in vitro payload release assays and analyzing the results using a robust HPLC-based method.

Core Concepts

The fundamental principle of monitoring ADC payload release involves incubating the ADC in a biologically relevant matrix that mimics physiological conditions, followed by the separation and quantification of the released payload from the intact ADC and other matrix components. Reversed-Phase HPLC (RP-HPLC) is ideally suited for this purpose, as it effectively separates small molecule payloads from large protein components like monoclonal antibodies.

Key Applications:

-

Assessment of ADC stability in plasma.

-

Evaluation of linker cleavage kinetics in simulated intracellular environments (e.g., lysosomal extracts).

-

Comparative analysis of different ADC constructs and linker technologies.

-

Quality control during ADC development and manufacturing.

Experimental Protocols

Protocol 1: ADC Stability and Payload Release in Human Plasma

This protocol describes a time-course experiment to evaluate the stability of an ADC and the extent of payload release in human plasma.

Materials:

-

Antibody-Drug Conjugate (ADC) stock solution

-

Human plasma (pooled, citrated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein A magnetic beads

-

Enzyme for linker cleavage (e.g., Cathepsin B for valine-citrulline linkers)

-

Internal standard (IS) solution (a structurally similar molecule to the payload)

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

HPLC system with a C18 column and MS detector

Procedure:

-

ADC Incubation:

-

Spike the ADC into pre-warmed human plasma to a final concentration of 100 µg/mL.

-

Incubate the plasma samples at 37°C.

-

At designated time points (e.g., 0, 2, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.

-

Immediately freeze the collected aliquots at -80°C to quench any further reactions.

-

-

Sample Preparation for HPLC Analysis:

-

Thaw the plasma aliquots on ice.

-

To separate the released payload from the plasma proteins and intact ADC, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the released payload.

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

-

-

HPLC-MS Analysis:

-

Inject the reconstituted sample onto the RP-HPLC system.

-

Elute the payload and internal standard using a gradient of acetonitrile in water (both with 0.1% formic acid).

-

Monitor the elution of the payload and internal standard using a mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of the payload spiked into plasma and processed in the same manner.

-

Quantify the concentration of the released payload in the experimental samples by interpolating their peak area ratios (payload/IS) against the calibration curve.

-

Calculate the percentage of payload released at each time point relative to the initial total conjugated payload.

-

Protocol 2: Lysosomal-Mediated Payload Release

This protocol simulates the intracellular environment of the lysosome to assess the rate of payload release from ADCs with enzyme-cleavable linkers.

Materials:

-

ADC stock solution

-

Human liver lysosomal extract or purified lysosomal enzymes (e.g., Cathepsin B)

-

Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT for enzyme activation)

-

Internal standard (IS) solution

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

HPLC system with a C18 column and MS detector

Procedure:

-

ADC Incubation:

-

Prepare a reaction mixture containing the ADC (final concentration 50 µg/mL) in the lysosomal assay buffer.

-

Initiate the reaction by adding the lysosomal extract or purified enzyme.

-

Incubate the reaction mixture at 37°C.

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

-

Stop the enzymatic reaction by adding 3 volumes of cold acetonitrile containing the internal standard.

-

-

Sample Preparation for HPLC Analysis:

-

Vortex the samples for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and enzymes.

-

Collect the supernatant.

-

Dry the supernatant under nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

-

HPLC-MS Analysis:

-

Perform the analysis as described in Protocol 1, step 3.

-

-

Data Analysis:

-

Quantify the released payload as described in Protocol 1, step 4.

-

Plot the concentration of the released payload versus time to determine the release kinetics.

-

Data Presentation

Quantitative data from payload release studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Stability of ADC-X in Human Plasma at 37°C

| Time Point (hours) | Released Payload (ng/mL) | % Payload Released |

| 0 | 5.2 | 0.5 |

| 2 | 15.8 | 1.6 |

| 6 | 42.1 | 4.2 |

| 24 | 110.5 | 11.1 |

| 48 | 189.7 | 19.0 |

| 96 | 321.3 | 32.1 |

| 168 | 452.6 | 45.3 |

Table 2: Kinetics of Payload Release from ADC-Y in a Lysosomal Assay

| Time Point (minutes) | Released Payload (nM) | % Payload Released |

| 0 | 1.5 | 0.2 |

| 15 | 85.3 | 8.5 |

| 30 | 189.2 | 18.9 |

| 60 | 354.7 | 35.5 |

| 120 | 589.1 | 58.9 |

| 240 | 852.4 | 85.2 |

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Caption: Experimental workflow for monitoring ADC payload release.

Application Notes: Fluorogenic Substrate Assay for Val-Cit Linker Cleavage Kinetics

Introduction

The valine-citrulline (Val-Cit) dipeptide linker is a critical component in the design of antibody-drug conjugates (ADCs), offering a balance of stability in systemic circulation and susceptibility to cleavage within the target cell.[][] This selective cleavage is primarily mediated by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[][3] The fluorogenic substrate assay provides a sensitive and high-throughput method for characterizing the cleavage kinetics of the Val-Cit linker, which is essential for the development and optimization of ADCs.[3] This assay is instrumental in screening novel linker candidates, assessing their stability, and determining the efficiency of payload release.[][4]

Principle of the Assay

The assay utilizes a synthetic substrate where the Val-Cit dipeptide is linked to a fluorophore, which is in a quenched state.[3] A common approach involves conjugating the linker to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC), whose fluorescence is suppressed when part of the larger molecule.[3][5] Upon enzymatic cleavage of the amide bond between the citrulline residue and the fluorophore by an enzyme like Cathepsin B, the fluorophore is released.[3][6] This release results in a significant increase in fluorescence intensity, which can be monitored in real-time using a fluorescence microplate reader.[3][7] The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage, allowing for the determination of key enzymatic kinetic parameters.[4]

Applications in Drug Development

-

Screening of ADC Linkers: This assay is a valuable tool for the rapid screening of various peptide linkers to identify sequences that are efficiently cleaved by target proteases.[3]

-

Kinetic Characterization: It allows for the detailed characterization of the enzymatic cleavage kinetics, providing crucial parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are vital for understanding the efficiency of drug release.[4]

-

Stability Studies: The assay can be adapted to assess the stability of the linker in different biological environments, such as plasma, to ensure that the ADC remains intact until it reaches the target site.[][8]

-

Inhibitor Screening: The methodology can also be used to screen for inhibitors of the cleavage enzyme, which can be useful in various therapeutic contexts.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Enzymatic cleavage of a Val-Cit fluorogenic substrate by Cathepsin B.

Caption: Workflow for a fluorogenic substrate assay to determine cleavage kinetics.

Quantitative Data Summary

The following table summarizes typical kinetic parameters for the cleavage of various peptide linkers by Cathepsin B. These values are indicative and can vary based on specific experimental conditions.

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit-PABC-Fluorophore | 1.3 - 15 | 0.044 - 4.6 | 3.4 x 10⁴ - 3.5 x 10⁵ | [9][10] |

| Val-Ala-PABC-Fluorophore | ~30 | ~0.02 | ~6.7 x 10² | [11] |

| Phe-Lys-PABC-Fluorophore | - | - | - | [3] |

| GPLG-PABC-Fluorophore | - | - | - | [3] |

Experimental Protocols

Protocol 1: Endpoint Assay for Screening Linker Cleavage

This protocol is designed for the rapid screening of multiple linker substrates to identify those susceptible to Cathepsin B cleavage.

Materials:

-

Recombinant Human Cathepsin B

-

Fluorogenic peptide linker substrate (e.g., Val-Cit-AMC)

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

-

Cathepsin B Inhibitor (e.g., CA-074) for negative control

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare Assay and Activation Buffers. Dilute the fluorogenic substrates and Cathepsin B inhibitor to the desired concentrations in Assay Buffer.

-

Enzyme Activation: Activate Cathepsin B by pre-incubating it in Activation Buffer for 15 minutes at 37°C.[4]

-

Assay Setup: To the wells of the 96-well plate, add 50 µL of the substrate solution. Add 50 µL of Assay Buffer to the blank wells. For the negative control, add the Cathepsin B inhibitor to the respective wells.

-

Initiate Reaction: Start the reaction by adding 50 µL of the activated Cathepsin B solution to all wells except the blank.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[12]

-

Data Analysis: Subtract the blank reading from all wells. Compare the fluorescence of the test wells to the negative control. A significant increase in fluorescence indicates linker cleavage.

Protocol 2: Kinetic Assay for Determining Enzyme Kinetics

This protocol is used to determine the kinetic parameters (Km and Vmax) of linker cleavage by Cathepsin B.

Materials:

-

Same as Protocol 1.

Procedure:

-

Reagent Preparation: Prepare a series of dilutions of the fluorogenic substrate in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.[3]

-

Enzyme Activation: Activate Cathepsin B as described in Protocol 1.

-

Assay Setup: In a 96-well plate, add 50 µL of each substrate concentration to multiple wells.

-

Kinetic Measurement: Initiate the reaction by adding 50 µL of activated Cathepsin B to each well. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[3] Measure the fluorescence intensity at regular intervals (e.g., every minute) for a period of 30-60 minutes.

-

Data Analysis:

-

For each substrate concentration, plot fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.[4][9]

-

Convert the fluorescence units to molar concentrations using a standard curve of the free fluorophore.

-

Plot the initial velocities (V₀) against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[9][10] Nonlinear regression analysis is recommended for the most accurate results.

-

References

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]

- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 12. orb.binghamton.edu [orb.binghamton.edu]

Application Note: Mass Spectrometry Characterization of a Novel Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of a cysteine-linked antibody-drug conjugate (ADC) featuring the novel, enzymatically cleavable linker, Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP. We describe a multi-faceted mass spectrometry (MS) approach, including intact mass analysis under native and denaturing conditions, and a middle-down strategy to confirm drug load distribution and calculate the drug-to-antibody ratio (DAR). The presented methodologies and data serve as a comprehensive guide for researchers in the field of targeted therapeutics development.

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and safety profile. The this compound linker is a sophisticated, cleavable linker designed for targeted drug release within the tumor microenvironment. Accurate and comprehensive characterization of ADCs, particularly the determination of the drug-to-antibody ratio (DAR), is essential for ensuring product quality, consistency, and clinical performance. Mass spectrometry has become an indispensable tool for the in-depth characterization of these complex biomolecules.[1][2][3] This note outlines robust MS-based workflows for the detailed characterization of an ADC utilizing this novel linker.

Experimental Protocols

Materials and Reagents

-

ADC Sample: Trastuzumab conjugated with a cytotoxic payload via the this compound linker (cysteine-linked)

-

PNGase F (for deglycosylation)

-

Dithiothreitol (DTT) (for reduction)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Water, LC-MS grade

-

Size-Exclusion Chromatography (SEC) column

-

Reversed-Phase (RP) C4 column

Sample Preparation

2.1. Deglycosylation (for Intact and Middle-Down Analysis)

To simplify the mass spectra by reducing heterogeneity, enzymatic deglycosylation is often performed.

-

To 100 µg of the ADC, add 1 µL of PNGase F.

-

Incubate the mixture at 37°C for 4 hours.

2.2. Reduction (for Middle-Down Analysis)

For middle-down analysis, the inter-chain disulfide bonds of the antibody are reduced to separate the light and heavy chains.

-

To the deglycosylated ADC sample, add DTT to a final concentration of 10 mM.

-

Incubate at 37°C for 30 minutes.

Mass Spectrometry Analysis

3.1. Intact Mass Analysis (Native Conditions)

Native size-exclusion chromatography coupled with mass spectrometry (SEC-MS) is employed to analyze the intact ADC, preserving the non-covalent interactions between the antibody chains.[4][5]

-

LC System: UHPLC system with a SEC column

-

Mobile Phase: 100 mM Ammonium Acetate

-

Flow Rate: 0.2 mL/min

-

MS System: High-resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI)

-

Mass Range: 1000-5000 m/z

3.2. Intact Mass Analysis (Denaturing Conditions)

Reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) provides high-resolution separation of the different drug-loaded species.

-

LC System: UHPLC system with a RP-C4 column

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 20-80% B over 30 minutes

-

Flow Rate: 0.3 mL/min

-

MS System: High-resolution Q-TOF Mass Spectrometer

-

Ionization Mode: Positive ESI

-

Mass Range: 1000-4000 m/z

3.3. Middle-Down Analysis

This approach analyzes the reduced light and heavy chains of the ADC, providing more detailed information on the drug distribution.

-

LC System: UHPLC system with a RP-C4 column

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 20-60% B over 20 minutes

-

Flow Rate: 0.3 mL/min

-

MS System: High-resolution Q-TOF Mass Spectrometer

-

Ionization Mode: Positive ESI

-

Mass Range: 500-2500 m/z

Data Presentation and Analysis

The raw mass spectrometry data is deconvoluted to obtain the zero-charge mass of each species. The drug-to-antibody ratio (DAR) is then calculated based on the relative abundance of each drug-loaded form.

Quantitative Data Summary

The following tables summarize the representative quantitative data obtained from the mass spectrometry analysis of the this compound ADC.

Table 1: Intact Mass Analysis (Native SEC-MS) of Deglycosylated ADC

| DAR Species | Observed Mass (Da) | Relative Abundance (%) |

| DAR 0 | 148,056 | 5.2 |

| DAR 2 | 150,032 | 25.8 |

| DAR 4 | 152,008 | 48.5 |

| DAR 6 | 153,984 | 18.3 |

| DAR 8 | 155,960 | 2.2 |

| Average DAR | 3.90 |

Table 2: Middle-Down Analysis of Reduced and Deglycosylated ADC

| Chain | Drug Load | Observed Mass (Da) | Relative Abundance (%) |

| Light Chain | 0 | 23,450 | 30.1 |

| 1 | 24,443 | 69.9 | |

| Heavy Chain | 0 | 50,578 | 10.5 |

| 1 | 51,571 | 35.2 | |

| 2 | 52,564 | 45.8 | |

| 3 | 53,557 | 8.5 | |

| 4 | 54,550 | <1.0 |

Average DAR Calculation from Middle-Down Data:

The average DAR can be calculated from the weighted abundances of the drug-loaded light and heavy chains.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. waters.com [waters.com]

- 2. Digestion-Free Middle-Down Mass Spectrometry Method for Absolute Quantification of Conjugated Payload from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Digestion-Free Middle-Down Mass Spectrometry Method for Absolute Quantification of Conjugated Payload from Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

Application Notes and Protocols for Payload Conjugation to Fmoc-Glu(Boc)-Val-Cit-PAB-PNP Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the conjugation of various cytotoxic payloads to the Fmoc-Glu(Boc)-Val-Cit-PAB-PNP linker, a key component in the development of Antibody-Drug Conjugates (ADCs). The protocols outlined below are intended to serve as a comprehensive resource for researchers in the field of targeted cancer therapy.

Introduction to the Fmoc-Glu(Boc)-Val-Cit-PAB-PNP Linker System

The Fmoc-Glu(Boc)-Val-Cit-PAB-PNP is a chemically sophisticated linker system designed for the stable attachment of cytotoxic payloads to antibodies and their subsequent controlled release within the tumor microenvironment. This linker is comprised of several key functional units:

-

Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) groups: These are protecting groups on the glutamic acid residue, which prevent unwanted side reactions during the synthesis and conjugation process.

-

Glu (Glutamic acid): This amino acid residue can be used to modify the hydrophilicity of the linker.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[][2] This enzymatic cleavage is the primary mechanism for payload release at the target site.[][2]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the attached payload.[3]

-

PNP (p-nitrophenyl carbonate): An activated carbonate group that serves as a reactive handle for the covalent attachment of payloads containing nucleophilic functional groups, such as primary or secondary amines and hydroxyl groups.[4]

Compatible Payloads

The p-nitrophenyl carbonate group of the linker is highly reactive towards nucleophiles, making it compatible with a range of cytotoxic payloads that possess primary or secondary amine or hydroxyl functionalities. The most common classes of compatible payloads include:

-

Auristatins (e.g., Monomethyl Auristatin E - MMAE, Monomethyl Auristatin F - MMAF): Potent anti-mitotic agents that inhibit tubulin polymerization.[5][6] They are typically conjugated via their terminal amine group.

-

Duocarmycins: A class of DNA alkylating agents that bind to the minor groove of DNA, leading to cell death.[][8] Conjugation is typically achieved through a phenolic hydroxyl group or an amine on the payload.

-

Camptothecin and its derivatives (e.g., SN-38, Exatecan): Topoisomerase I inhibitors that trap the enzyme-DNA complex, leading to DNA strand breaks and apoptosis.[9][10] These payloads can be conjugated through hydroxyl or amine groups.

-

Dolastatins: Natural products with potent anti-mitotic activity, structurally related to auristatins.